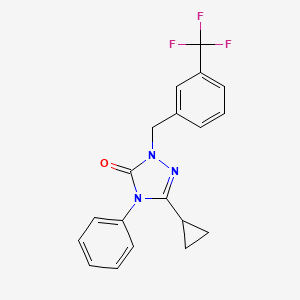

3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

5-cyclopropyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-5-13(11-15)12-24-18(26)25(16-7-2-1-3-8-16)17(23-24)14-9-10-14/h1-8,11,14H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDMDWHQMUCNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups can be introduced via alkylation or arylation reactions using suitable reagents.

Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can occur at the triazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl or trifluoromethylbenzyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Reduced triazole derivatives or trifluoromethylbenzyl derivatives.

Substitution: Substituted phenyl or trifluoromethylbenzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by a triazole ring, cyclopropyl group, and trifluoromethyl-substituted benzyl moiety. Its molecular formula is C21H19F3N4O, and it exhibits notable physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and tested their antimicrobial activity using the agar-well diffusion method. Among these derivatives, compounds similar to 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one showed promising results against pathogens like Staphylococcus aureus and Candida albicans .

Antifungal Properties

Triazole derivatives are particularly known for their antifungal activity. The compound has been evaluated for its ability to inhibit the growth of fungi, which is crucial in treating fungal infections resistant to conventional therapies.

Table 2: Antifungal Activity Results

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| Similar Triazole Derivative | Aspergillus niger | 16 µg/mL |

Potential Therapeutic Uses

The unique structure of this compound suggests potential applications in treating various diseases beyond antimicrobial effects. Research indicates that triazoles can act as enzyme inhibitors or modulators of biological pathways involved in disease progression.

Synthesis Methodologies

The synthesis of This compound typically involves multi-step reactions that incorporate various reagents and conditions tailored for optimal yield.

General Synthetic Route

- Formation of Triazole Ring : Reacting appropriate hydrazones with isocyanates.

- Cyclopropyl Introduction : Utilizing cyclopropanation reactions.

- Final Modifications : Incorporating trifluoromethyl groups through electrophilic substitution.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl and phenyl groups can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

Fluconazole: A triazole antifungal drug with a similar triazole ring structure.

Voriconazole: Another triazole antifungal with a trifluoromethyl group, similar to the compound .

Uniqueness

3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its cyclopropyl, phenyl, and trifluoromethylbenzyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

3-Cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- F : Fluorine

- N : Nitrogen

- O : Oxygen

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer effects.

1. Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be around 25 μM, indicating moderate potency compared to established anti-inflammatory drugs like diclofenac.

| Compound | Target | IC50 (μM) |

|---|---|---|

| 3-Cyclopropyl-4-phenyl... | COX-2 | 25 ± 0.5 |

| Diclofenac | COX-2 | 6.74 ± 0.1 |

2. Antimicrobial Activity

In antimicrobial assays, the compound exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL for different pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

| P. aeruginosa | 50 |

3. Anticancer Properties

Preliminary studies have indicated that this triazole derivative possesses anticancer properties. In cell line assays, it reduced cell viability in cancer cells by inducing apoptosis. The compound was particularly effective against breast and lung cancer cell lines with IC50 values of approximately 30 μM.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 30 ± 0.8 |

| A549 (Lung) | 35 ± 0.6 |

The biological activities of the compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound inhibits cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Inflammation : A study involving animal models of arthritis showed that treatment with the compound resulted in a significant reduction in swelling and pain compared to control groups.

- Case Study on Cancer Therapy : In xenograft models of breast cancer, administration of the compound led to tumor size reduction and enhanced survival rates among treated animals.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precursor selection (e.g., 4-amino-triazole derivatives) and controlled reaction conditions. Microwave-assisted synthesis improves efficiency, as seen in analogous triazole systems, reducing reaction time by 30–50% . Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients, 70:30 to 90:10) enhances purity. Intermediate monitoring using TLC and HPLC ensures integrity .

Q. How can the purity of this compound be accurately determined?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water mobile phase (70:30 v/v). Compare retention times with reference standards to verify purity (>98%) . Mass spectrometry (MS) further confirms molecular identity .

Q. What experimental techniques are critical for structural elucidation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and bond angles, with data refinement using software like SHELX . Complementary NMR (¹H/¹³C) and FTIR analyses validate functional groups (e.g., trifluoromethyl at 1100–1200 cm⁻¹) .

Q. How can solubility challenges be addressed during biological assays?

Methodological Answer: Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. For in vitro studies, pre-dissolve in DMSO and dilute with PBS to maintain bioactivity. Dynamic light scattering (DLS) monitors colloidal stability .

Q. What methods are used to assess antimicrobial activity?

Methodological Answer: Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and interaction with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and frontier molecular orbitals. Molecular docking (AutoDock Vina) screens against targets like CYP51 (fungal enzyme), with binding affinity validation via surface plasmon resonance (SPR) .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with cyclohexyl). Test against enzyme panels (e.g., kinases, phosphatases) and correlate activity with steric/electronic parameters using Hansch analysis .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Replicate studies under standardized conditions (pH, temperature, cell lines). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Meta-analysis of literature data identifies outliers due to assay variability .

Q. What advanced analytical methods validate degradation products under stress conditions?

Methodological Answer: Forced degradation (acid/base/oxidative stress) followed by LC-MS/MS identifies degradation pathways. Quantify impurities via UPLC-PDA, adhering to ICH Q3A/B guidelines. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. How does the compound’s stability vary in different storage conditions?

Methodological Answer: Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis. Monitor stability via periodic HPLC analysis. Differential scanning calorimetry (DSC) assesses thermal degradation thresholds (>150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.